molecular formula C15H15ClN2O2 B6574066 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea CAS No. 1203027-16-0

3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea

Cat. No. B6574066
CAS RN: 1203027-16-0
M. Wt: 290.74 g/mol
InChI Key: UIIUDKILIRHBGX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea (3-CPEPU) is a small molecule that has been used in a wide range of scientific research applications. It is a synthetic compound that consists of a phenoxyethyl group attached to a 4-chlorophenyl ring. It has been used in a variety of laboratory experiments, such as drug binding studies, enzyme kinetics, and protein-protein interactions. 3-CPEPU has also been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of certain drugs.

Scientific Research Applications

3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been used in a variety of laboratory experiments. It has been used to study the binding of drugs to proteins, as well as the interaction between proteins and other molecules. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been used to study the kinetics of enzyme-catalyzed reactions, as well as to study the structure and function of various proteins.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of the enzyme and prevents the binding of the substrate, thus inhibiting the enzyme's activity. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been shown to interact with proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, as well as to interact with proteins. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has been shown to affect the expression of certain genes, as well as to affect the activity of certain proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea in laboratory experiments is that it is a relatively small molecule, which makes it easier to work with than larger molecules. In addition, 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is relatively inexpensive and can be easily synthesized. However, one of the major limitations of using 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to predict the effects of the compound in certain experiments.

Future Directions

There are many potential future directions for research on 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea. For example, further research could be done to better understand the mechanism of action of the compound, as well as to investigate its effects on various biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea in drug development and drug delivery. Finally, further research could be done to investigate the potential side effects of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea on humans and other organisms.

Synthesis Methods

3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is synthesized through a series of steps. The first step is the synthesis of the 4-chlorophenyl ring. This is done by reacting 4-chlorobenzaldehyde with piperidine in an aqueous medium. The reaction produces a mixture of 4-chlorophenyl and 4-chlorophenyl-3-piperidinol. The 4-chlorophenyl is then separated from the mixture and reacted with phenoxyethanol to form 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)18-15(19)17-10-11-20-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUDKILIRHBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(2-phenoxyethyl)urea

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